molecular formula C12H14BrF2N B3141971 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine CAS No. 494773-06-7

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Cat. No.: B3141971
CAS No.: 494773-06-7
M. Wt: 290.15 g/mol
InChI Key: GTHJASPBYPCTML-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with two fluorine atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and 4,4-difluoropiperidine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-bromobenzyl chloride reacts with 4,4-difluoropiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine undergoes various types of chemical reactions:

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine can be compared with other similar compounds such as:

The unique combination of the bromophenyl group and the difluoropiperidine ring in this compound makes it distinct and valuable for various research applications.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHJASPBYPCTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromobenzyl bromide (1.55 g) and 4,4-difluoropiperidine (1.50 g) were stirred in dimethylformamide (30 ml) for 18 h. The mixture was partitioned between diethyl ether (40 ml) and water (40 ml). The aqueous phase was extracted further with ether (40 ml) and the combined organic phases were washed with water (50 ml), dried (MgSO4) and concentrated in vacuo to give the product as a white crystalline solid (1.57 g).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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